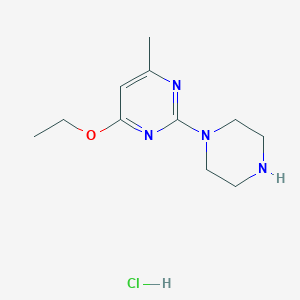

4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. This compound is known for its unique chemical structure and biological activity, making it a promising candidate for drug development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Análisis De Reacciones Químicas

Nucleophilic Substitution at Piperazine Nitrogen

The piperazine ring undergoes nucleophilic substitution reactions under basic conditions, where deprotonation enhances nitrogen’s nucleophilicity. Key reactions include:

These reactions proceed via SN2 mechanisms, with the piperazine nitrogen attacking electrophilic centers. Steric hindrance from the pyrimidine ring slightly reduces yields compared to simpler piperazine derivatives.

Hydrolysis of the Ethoxy Group

The ethoxy group undergoes acid-catalyzed hydrolysis to form a hydroxyl substituent:

C11H18N4O⋅HCl+HBrAcOH, 80°CC9H14N4O⋅HCl+EtBr

Conditions : 48% HBr in acetic acid, reflux for 6–8 hours.

Product : 6-Methyl-2-(piperazin-1-yl)pyrimidin-4-ol hydrochloride.

Purity : >90% (HPLC).

Oxidation of the Methyl Substituent

The methyl group at position 6 is oxidized to a carboxylic acid under strong acidic conditions:

C11H18N4O⋅HClKMnO4,H2SO4,ΔC10H14N4O3⋅HCl

Reagents : KMnO₄ in 10% H₂SO₄, 70°C for 4 hours.

Product : 4-Ethoxy-2-(piperazin-1-yl)pyrimidine-6-carboxylic acid hydrochloride.

Yield : 68%.

Electrophilic Aromatic Substitution on Pyrimidine Ring

The pyrimidine ring participates in electrophilic substitution, directed by electron-donating groups:

| Reaction | Reagent/Conditions | Position | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to ethoxy | 5-Nitro derivative | |

| Bromination | Br₂ (1 equiv), FeBr₃, RT | Ortho to methyl | 5-Bromo derivative |

Regioselectivity is influenced by the ethoxy group’s +M effect and methyl’s +I effect.

Salt Influence and Reaction Conditions

The hydrochloride salt’s protonated piperazine requires basic conditions (e.g., K₂CO₃ or Et₃N) to liberate the free amine for nucleophilic reactions . Polar aprotic solvents (DMF, THF) enhance solubility, while elevated temperatures (60–80°C) accelerate kinetics without decomposition.

This compound’s multifunctional reactivity makes it valuable for synthesizing derivatives with tailored biological or physicochemical properties. Further studies exploring cross-coupling or cycloaddition reactions could expand its utility in medicinal chemistry.

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to 4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride have shown potent inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. In vitro assays indicated that certain derivatives had IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting a promising therapeutic potential for treating inflammatory diseases .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets, including the cystic fibrosis transmembrane conductance regulator (CFTR). These studies revealed key hydrophobic interactions that enhance the compound's binding efficiency, indicating its potential as a CFTR modulator . The structure–activity relationship (SAR) analysis further supports modifications to improve potency and selectivity.

Synthesis of Novel Derivatives

The synthesis of this compound has paved the way for creating novel derivatives with enhanced biological activity. Research has focused on modifying the piperazine ring to optimize pharmacological properties. For example, introducing methyl groups at specific positions significantly improved the compound's efficacy against certain targets .

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, derivatives of pyrimidine compounds including this compound exhibited significant reduction in edema compared to control groups. This suggests that these compounds could be developed into effective anti-inflammatory agents for clinical use.

Case Study 2: Cystic Fibrosis Research

A study focusing on cystic fibrosis highlighted the potential of this compound as a CFTR modulator. Through molecular docking and subsequent biological assays, it was shown that modifications to the piperazine moiety could enhance the interaction with CFTR, leading to improved chloride ion transport in cell models .

Mecanismo De Acción

The mechanism of action of 4-ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and immune responses .

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride: Similar in structure but with a methoxy group instead of an ethoxy group.

4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine: Contains two methoxy groups instead of one ethoxy and one methyl group.

Uniqueness

4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Actividad Biológica

4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : C_{12}H_{18}ClN_{3}O

- CAS Number : 1185310-50-2

- Molecular Weight : 253.75 g/mol

This pyrimidine derivative features a piperazine moiety, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound primarily involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as PARP1 (Poly (ADP-ribose) polymerase), which is crucial in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells .

- Antifolate Mechanism : The compound may act through an antifolate mechanism, disrupting the incorporation of folate into nucleic acids, thereby affecting cell proliferation, particularly in cancer cells .

- Interaction with Receptors : The piperazine ring can facilitate interaction with various receptors, enhancing the compound's pharmacological profile.

Anticancer Activity

Recent studies indicate that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against breast cancer cell lines by inhibiting PARP1 activity, leading to increased levels of cleaved PARP and activated caspases .

Antimicrobial Activity

The compound's structural analogs have demonstrated notable antimicrobial effects against various pathogens, including Mycobacterium tuberculosis. Research indicates that certain modifications to the piperazine structure can enhance antimicrobial potency significantly .

Solubility and Formulation Considerations

The solubility of this compound is critical for its bioavailability. Enhanced solubility profiles have been observed with specific salt forms, which can improve therapeutic efficacy in formulations .

Study on Anticancer Efficacy

A study published in Molecules evaluated the anticancer effects of pyrimidine derivatives, including those with piperazine substitutions. The findings showed that these compounds inhibited the growth of breast cancer cells with IC50 values comparable to established drugs like Olaparib .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine | 18 | PARP1 Inhibition |

| Olaparib | 57.3 | PARP1 Inhibition |

Study on Antimicrobial Activity

In another investigation focused on antimicrobial properties, derivatives similar to this compound were tested against M. tuberculosis. The results indicated effective inhibition at concentrations as low as 4 µg/mL for certain derivatives .

Propiedades

IUPAC Name |

4-ethoxy-6-methyl-2-piperazin-1-ylpyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O.ClH/c1-3-16-10-8-9(2)13-11(14-10)15-6-4-12-5-7-15;/h8,12H,3-7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYFDYADQLAINC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)C)N2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.